molecular formula C10H6N6OS2 B11047336 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

Cat. No.: B11047336
M. Wt: 290.3 g/mol
InChI Key: NCPGJOWOVJJWEX-UHFFFAOYSA-N
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Description

3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of furan, thiadiazole, and triazolothiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furyl hydrazine with 5-methyl-1,2,3-thiadiazole-4-carboxylic acid under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Furanones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Ethoxy-substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound is used in the development of new materials with unique electronic properties. Its ability to form stable complexes with metals makes it useful in the field of materials science for the development of conductive polymers and other advanced materials .

Mechanism of Action

The mechanism by which 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole exerts its effects involves the interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anti-cancer effects are due to the induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-triazole
  • 5-(2-Furyl)-3-(5-methyl-1,2,3-thiadiazol-4-yl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to its fused triazolothiadiazole ring system. This structural feature imparts distinct electronic properties and reactivity, making it more versatile in various applications. Its ability to form stable complexes with metals and its potential biological activities further distinguish it from other similar compounds .

Properties

Molecular Formula

C10H6N6OS2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(furan-2-yl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H6N6OS2/c1-5-7(11-15-19-5)9-14-16-8(6-3-2-4-17-6)12-13-10(16)18-9/h2-4H,1H3

InChI Key

NCPGJOWOVJJWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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